molecular formula C9H19ClO3 B157626 2-Chloro-1,1,3-triethoxypropane CAS No. 10140-99-5

2-Chloro-1,1,3-triethoxypropane

Cat. No.: B157626
CAS No.: 10140-99-5
M. Wt: 210.7 g/mol
InChI Key: WEGSOVKZMZPKLO-UHFFFAOYSA-N
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Description

2-Chloro-1,1,3-triethoxypropane is an organic compound with the molecular formula C9H19ClO3 . Its structure is characterized by a propane backbone with chloro and triethoxy functional groups, which can be represented by the SMILES notation CCOCC(C(OCC)OCC)Cl . Researchers can utilize its molecular fingerprint, defined by the InChI key WEGSOVKZMZPKLO-UHFFFAOYSA-N, for precise database searches and computational modeling . As a chlorinated ether derivative, this compound is a valuable chemical intermediate in organic synthesis . Its structure suggests potential reactivity similar to related compounds, such as undergoing nucleophilic substitution reactions where the chlorine atom can be displaced, or serving as a precursor in the synthesis of more complex molecules . Chlorinated ethers of this class are often explored in materials science and industrial chemistry due to their functional versatility . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

10140-99-5

Molecular Formula

C9H19ClO3

Molecular Weight

210.7 g/mol

IUPAC Name

2-chloro-1,1,3-triethoxypropane

InChI

InChI=1S/C9H19ClO3/c1-4-11-7-8(10)9(12-5-2)13-6-3/h8-9H,4-7H2,1-3H3

InChI Key

WEGSOVKZMZPKLO-UHFFFAOYSA-N

SMILES

CCOCC(C(OCC)OCC)Cl

Canonical SMILES

CCOCC(C(OCC)OCC)Cl

Other CAS No.

10140-99-5

Synonyms

2-Chloro-1,1,3-triethoxypropane

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

1,2,3-Trichloropropane (CAS 96-18-4): A fully chlorinated propane derivative with three chlorine substituents.

3-Chloro-1-propene (Allyl chloride) (CAS 107-05-1): A chlorinated alkene with a reactive double bond.

2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7): A fluorinated ethane with one chlorine and three fluorine atoms.

3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5): A propane derivative with mixed chloro-fluoro substitution.

2-Chloro-1,3-difluoropropane (CAS N/A): A propane with chlorine and fluorine atoms at positions 1, 2, and 6.

1,1,2-Trichloro-1,3,3,3-tetrafluoropropane (CAS 431-84-5): A heavily halogenated propane with three chlorine and four fluorine atoms.

Structural Insights:

  • Ethoxy vs. Halogen Substituents : Unlike chlorinated or fluorinated analogues, 2-Chloro-1,1,3-triethoxypropane’s ethoxy groups confer steric bulk and electron-donating effects, reducing electrophilicity at the chlorine site. This contrasts with compounds like 1,2,3-Trichloropropane, where chlorine atoms enhance reactivity toward nucleophilic substitution .
  • Hybrid Halogenation : Fluorinated compounds (e.g., 2-Chloro-1,1,1-trifluoroethane) exhibit strong electron-withdrawing effects, increasing polarity and metabolic stability compared to ethoxy or chloro analogues .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point/Volatility* CCS (Ų) [M+H]+
This compound C₉H₁₉ClO₃ 210.70 Triethoxy, Chlorine Likely high (ether) 145.0
1,2,3-Trichloropropane C₃H₅Cl₃ 181.48 Trichloro Moderate (chlorinated) N/A
Allyl chloride C₃H₅Cl 76.53 Chloroalkene Low (volatile liquid) N/A
2-Chloro-1,1,1-trifluoroethane C₂H₂ClF₃ 134.49 Trifluoro, Chlorine Very low (refrigerant) N/A
3-Chloro-1,1,1-trifluoropropane C₃H₄ClF₃ 144.51 Trifluoro, Chlorine Moderate N/A

*Volatility inferred from molecular weight and substituent effects.

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Persistence
This compound Limited data; likely low acute toxicity Moderate (ether stability)
1,2,3-Trichloropropane Carcinogenic; bioaccumulative High (persistent)
Allyl Chloride Irritant; potential carcinogen Moderate
2-Chloro-1,1,1-trifluoroethane Organ damage in rodents (thymus, liver) Low (metabolizes to TFA)
Fluorinated Propane Derivatives Variable; some show embryotoxicity High (PFAS-like stability)

Data Tables

Table 1. Structural and Functional Group Comparison

Compound (CAS) Molecular Formula Key Substituents Applications
This compound (10140-99-5) C₉H₁₉ClO₃ Triethoxy, Chlorine Organic synthesis
1,2,3-Trichloropropane (96-18-4) C₃H₅Cl₃ Trichloro Solvent, pesticides
Allyl Chloride (107-05-1) C₃H₅Cl Chloroalkene Resin production

Preparation Methods

Nucleophilic Substitution via Chlorination of Triethoxypropanol

A primary route involves the chlorination of 1,1,3-triethoxypropanol. In this method, the hydroxyl group at the C2 position undergoes substitution using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds under anhydrous conditions to minimize hydrolysis side reactions:

1,1,3-Triethoxypropanol+SOCl22-Chloro-1,1,3-triethoxypropane+SO2+HCl\text{1,1,3-Triethoxypropanol} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

Key variables include temperature (optimal range: 0–5°C to suppress ether cleavage) and stoichiometry (1:1.2 molar ratio of alcohol to SOCl₂). Post-reaction purification via fractional distillation isolates the product with ~85% yield, though residual HCl necessitates neutralization with aqueous sodium bicarbonate.

Etherification of Chlorinated Propane Derivatives

An alternative approach begins with 2-chloropropane-1,3-diol, which undergoes ethoxylation at the C1 and C3 positions. Ethylene oxide or ethylating agents like diethyl sulfate facilitate ether formation under alkaline conditions:

2-Chloropropane-1,3-diol+3Et2SO4NaOHThis compound+3NaHSO4\text{2-Chloropropane-1,3-diol} + 3 \text{Et}2\text{SO}4 \xrightarrow{\text{NaOH}} \text{this compound} + 3 \text{NaHSO}_4

This method faces challenges in controlling over-alkylation, requiring precise stoichiometry and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.

Industrial Production and Scalability

Continuous-Flow Reactor Systems

Industrial-scale synthesis employs continuous-flow reactors to improve heat dissipation and reaction uniformity. For instance, a tubular reactor with immobilized Lewis acid catalysts (e.g., AlCl₃) enables efficient chloroether formation at elevated pressures (3–5 bar) and temperatures (50–70°C). Real-time monitoring of byproducts like ethylene chlorohydrin ensures compliance with toxicity thresholds.

Purification and Quality Control

Crude product mixtures contain residual ethoxy derivatives and chlorinated byproducts. Industrial purification combines:

  • Distillation : Fractional distillation under reduced pressure (10–15 mmHg) separates the target compound (boiling point: ~120°C) from lower-boiling impurities.

  • Adsorption Chromatography : Activated alumina or silica gel removes polar contaminants, achieving >98% purity.

Challenges and Optimization Strategies

Regioselectivity in Ether Formation

The unsymmetrical propane backbone complicates selective ethoxylation. Studies suggest that steric hindrance at the C1 position favors ethoxylation at C3, necessitating excess ethylating agents or kinetic control via low-temperature reactions .

Q & A

Q. What are the common synthetic routes for 2-Chloro-1,1,3-triethoxypropane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis likely involves nucleophilic substitution of chlorine atoms with ethoxy groups. A plausible route could start with a chloro-propane precursor (e.g., 2-chloro-1,3-dichloropropane) reacting with sodium ethoxide in ethanol. Adjusting the molar ratio of ethoxide to substrate (3:1) ensures complete substitution. Temperature control (50–70°C) and anhydrous conditions are critical to minimize hydrolysis . Optimization Tips :
  • Use potassium carbonate as a base in dichloromethane to enhance reaction efficiency .
  • Monitor reaction progress via TLC or GC-MS to ensure complete substitution.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies ethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.8 ppm for OCH2_2) and the chloro-substituted carbon environment. 13^{13}C NMR confirms the quaternary carbon adjacent to ethoxy groups .
  • IR : Look for C-O stretching (~1100 cm1^{-1}) and C-Cl absorption (~650 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight (calculated: ~212.7 g/mol) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Avoid moisture and light, as ethoxy groups are prone to hydrolysis. Use molecular sieves in storage solvents (e.g., THF) to absorb residual water .

Advanced Research Questions

Q. What mechanistic insights govern the substitution vs. elimination pathways in reactions involving this compound?

  • Methodological Answer :
  • Substitution (SN_N2) : Favored in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., NaN3_3). Steric hindrance from the 1,3-diethoxy groups may slow kinetics .
  • Elimination (E2) : Dominates at higher temperatures (>80°C) or with bulky bases (e.g., t-BuOK), yielding propene derivatives. Monitor byproduct formation via GC-MS .
    Key Reference : Kinetic studies on analogous chloro-propenes suggest a 70:30 substitution-to-elimination ratio under standard conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer :
  • QSAR/QSPR Models : Predict solubility, logP, and toxicity using fragment-based descriptors (e.g., ethoxy group contributions) .
  • DFT Calculations : Optimize transition states for substitution reactions. For example, calculate activation barriers for ethoxy vs. methoxy substitutions .
    Tools : Gaussian 16 or ORCA for electronic structure analysis; PubChem data for benchmarking .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify critical factors. For example, yields in THF vs. ethanol differ by 20% due to solvation effects .
  • Meta-Analysis : Compare datasets from PubChem and Reaxys to isolate outliers or inconsistent conditions .

Applications in Academic Research

  • Organic Synthesis : Serves as a versatile intermediate for synthesizing ether-linked dendrimers or prodrugs .
  • Material Science : Ethoxy groups enable surface functionalization of nanoparticles for catalytic applications .

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